molecular formula C15H13FN2O2 B2535814 6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309732-16-7

6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2535814
CAS No.: 2309732-16-7
M. Wt: 272.279
InChI Key: FTTWGZLJMFTPIG-UHFFFAOYSA-N
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Description

6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a sophisticated fused heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. As part of the pyrrolopyridine family, this scaffold is of significant interest due to its structural similarity to purine bases, allowing it to interact effectively with biological targets such as enzymes and receptors . Fused pyridine derivatives, including pyrrolopyridines, are frequently investigated as core structures in compounds with a range of bioactivities, which may include kinase inhibition, antiviral effects, and anticancer properties . The incorporation of a 3-fluoro-4-methoxybenzoyl moiety is a strategic modification that can enhance the molecule's binding affinity and selectivity, making it a valuable building block for developing potential therapeutic agents . Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules or as a pharmacophore in biological screening assays to explore new mechanisms of action. It is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-20-14-5-4-10(7-12(14)16)15(19)18-8-11-3-2-6-17-13(11)9-18/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTWGZLJMFTPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may act as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

6-Benzyl-5H,6H,7H-Pyrrolo[3,4-b]Pyridine (CAS 109966-30-5)

  • Substituent : Benzyl group.
  • Molecular Weight : 210.27 g/mol .
  • Used as a scaffold for kinase inhibitors but may exhibit reduced selectivity due to the absence of halogen-mediated binding interactions .

4-Chloro-5H,6H,7H-Pyrrolo[3,4-b]Pyridine Hydrochloride

  • Substituent : Chlorine atom.
  • Molecular Weight : 201.06 g/mol .
  • Key Differences :
    • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding kinetics in halogen-bonding interactions.
    • This derivative is a metabolite of zopiclone analogs, highlighting its relevance in CNS drug metabolism .

6-(4-Acetylphenyl)-5H-Pyrrolo[3,4-b]Pyridine-5,7(6H)-Dione (CAS 139157-06-5)

  • Substituent : Acetylphenyl group.
  • Molecular Weight : 266.25 g/mol .
  • Used as a building block in antioxidant and antitumor agent development .

Halogenated Derivatives

3-(Trifluoromethyl)-5H,6H,7H-Pyrrolo[3,4-b]Pyridine Hydrochloride

  • Substituent : Trifluoromethyl group.
  • Molecular Weight : 252.77 g/mol (calculated from C₈H₈ClF₃N₂).
  • Key Differences: The CF₃ group increases lipophilicity and metabolic stability compared to the target compound’s fluorine-methoxy combination.

6-(5-Chloropyridin-2-yl)-7-Oxo Derivatives

  • Example : (5S)-6-(5-Chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate.
  • Key Differences :
    • The chloropyridinyl group enhances π-π stacking interactions, while the piperazine carbamate improves solubility.
    • Priced at $188/250 mg, indicating its high value in preclinical research .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Fluorine and chlorine improve target binding via halogen bonds but may reduce solubility.
  • Electron-Donating Groups : Methoxy and benzyl groups enhance solubility but can compromise metabolic stability .

Key Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Relevance
Target Compound 3-Fluoro-4-methoxybenzoyl 300.28 (calculated) Balanced lipophilicity, halogen bonding Kinase inhibitor candidate
6-Benzyl Derivative Benzyl 210.27 High hydrophobicity Scaffold for SAR studies
4-Chloro Hydrochloride Chlorine 201.06 Halogen bonding, metabolite CNS drug metabolism
6-(4-Acetylphenyl)-Dione Acetylphenyl 266.25 Electron-withdrawing, polar Antioxidant/antitumor building block
3-Trifluoromethyl Hydrochloride CF₃ 252.77 High lipophilicity Pro-apoptotic agent

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